N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
VEGFR tyrosine kinase inhibitor II is a pyridinyl-anthranilamide compound that inhibits the kinase activities of VEGFR2 (KDR), VEGFR1 (FLT1), and c-Kit (IC50s = 20, 180, and 240 nM, respectively). It displays minimal activity against c-Src and EGFR (IC50s = 7 and 7.3 µM, respectively) and is inactive against Cdk1, c-Met, IGF-1R, and PKA (IC50s > 10 µM). VEGFR tyrosine kinase inhibitor II has been investigated for its potential to inhibit tumor induced angiogenesis.
Brand Name:
Vulcanchem
CAS No.:
269390-69-4
VCID:
VC0005572
InChI:
InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
SMILES:
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
Molecular Formula:
C19H16ClN3O
Molecular Weight:
337.8 g/mol
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
CAS No.: 269390-69-4
Cat. No.: VC0005572
Molecular Formula: C19H16ClN3O
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | VEGFR tyrosine kinase inhibitor II is a pyridinyl-anthranilamide compound that inhibits the kinase activities of VEGFR2 (KDR), VEGFR1 (FLT1), and c-Kit (IC50s = 20, 180, and 240 nM, respectively). It displays minimal activity against c-Src and EGFR (IC50s = 7 and 7.3 µM, respectively) and is inactive against Cdk1, c-Met, IGF-1R, and PKA (IC50s > 10 µM). VEGFR tyrosine kinase inhibitor II has been investigated for its potential to inhibit tumor induced angiogenesis. |
|---|---|
| CAS No. | 269390-69-4 |
| Molecular Formula | C19H16ClN3O |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide |
| Standard InChI | InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) |
| Standard InChI Key | GGPZCOONYBPZEW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 |
| Appearance | Assay:≥98%A crystalline solid |
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